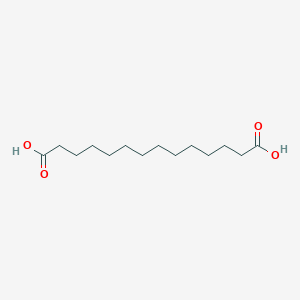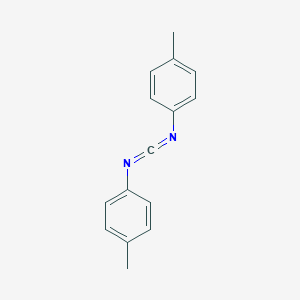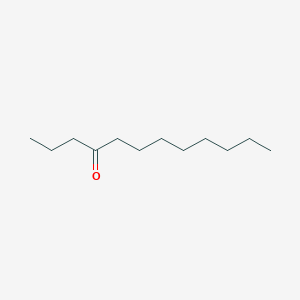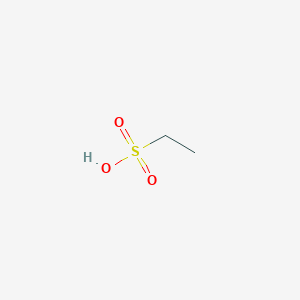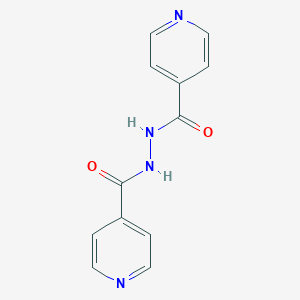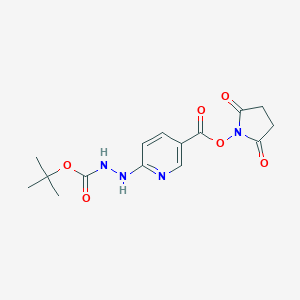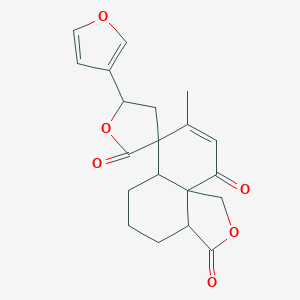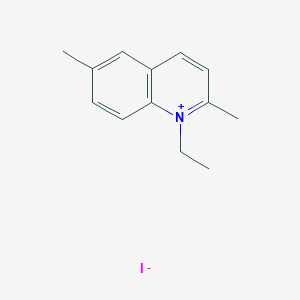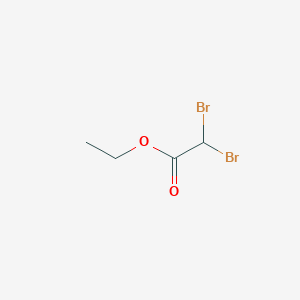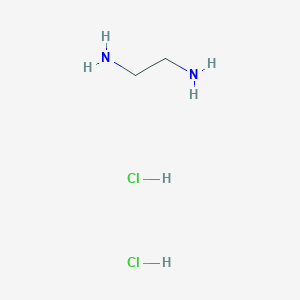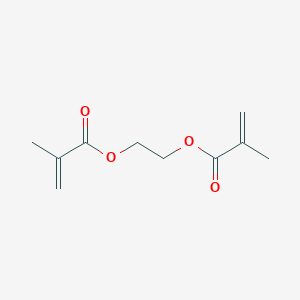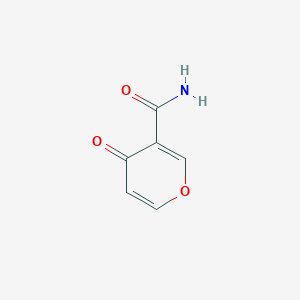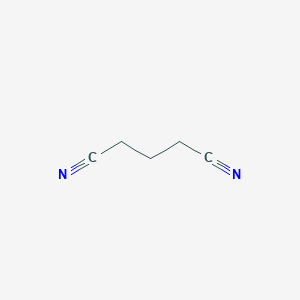
戊二腈
描述
Biocatalytic Desymmetrization of Glutaronitrile
The study presented in paper explores the desymmetrization of prochiral 3-substituted glutaronitriles to access optically active compounds such as (S)-Pregabalin and (R)-Baclofen. The process utilizes nitrilases from various sources to catalyze the hydrolysis of the substrates, resulting in high enantiomeric excesses. This enzymatic approach is superior to traditional chemical hydrolysis and demonstrates the influence of the 3-substituent on enzyme activity and stereoselectivity. The successful preparation of (S)-2a and (S)-2b with high yields and enantiomeric excesses using biocatalysts is a significant advancement in the synthesis of β-substituted γ-amino acids, which are important in pharmaceuticals.
Structural Analysis of Glutaronitrile Salts
Paper delves into the structural analysis of hydrogen halide salts of glutaronitrile using NMR analysis. The study identifies the salts as 2,2-dihalo-6-amino-2,3,4,5-tetrahydropyridinium halides and outlines a method for converting these materials into 2-amino-6-halo-3,4-dihydropyridines. These compounds represent a novel and reactive class of functionally substituted dihydropyridines. The research extends to other substituted glutaronitriles, providing proof of their structures and expanding the understanding of these compounds' chemical behavior.
Rotational Spectroscopy of Glutaronitrile
In paper , the rotational spectrum of glutaronitrile is measured to support its potential detection in the interstellar medium (ISM). Despite the prevalence of nitriles in the ISM, dinitriles have been scarcely detected, partly due to a lack of laboratory data. The study presents the measurement of 111 rotational transitions of glutaronitrile and determines various rotational constants. However, the search for glutaronitrile in molecular clouds did not yield a detection, and upper limits for its column densities were established.
Glutaronitrile in Li-ion Batteries
The evaluation of glutaronitrile as a co-solvent in electrolyte mixtures for Li-ion batteries is the focus of paper . The study finds that glutaronitrile-based electrolytes exhibit high ionic conductivities, low viscosities, and improved aluminum corrosion resistance. The electrochemical stability of these electrolytes is tested, and the performance of Li-ion batteries using these electrolytes is assessed, showing good discharge capacities and low capacity fade over cycles.
Detection of Methyldibromo Glutaronitrile in Cosmetics
Paper presents a gas chromatography-mass spectrometry method for detecting methyldibromo glutaronitrile (MDBGN) in cosmetic products. MDBGN, a prohibited preservative due to its allergenic properties, is analyzed in various cosmetics, demonstrating the method's effectiveness in identifying illegal additions of this compound.
Chemical Reactions of Glutaronitrile in Polymers
The chemical transformation of nitrile groups in polyacrylonitrile and related polymers is studied in paper . The reaction with asymmetrical diamines leads to the formation of dialkylaminoalkylacrylamide groups. Glutaronitrile serves as a model compound to understand this transformation, which is characterized by spectroscopic and rheological methods.
Toughening of Epoxy Systems with Glutaronitrile
Paper investigates the use of glutaronitrile as a chain extender to enhance the toughness of cured DGEBA/MDA epoxy systems. The addition of glutaronitrile affects the cure kinetics, increasing the activation energy and decreasing the cure rate. The study measures the impact strength, glass transition temperature, and heat deformation temperature, noting improvements in toughness with the addition of glutaronitrile.
Complexes of Niobium(V) and Tantalum(V) with Glutaronitrile
Complexes of niobium(V) and tantalum(V) halides with glutaronitrile are synthesized and characterized in paper . The study identifies two types of complexes and uses conductivity and spectrophotometric studies to determine the coordination site and rotational isomers of the ligand molecules. The findings suggest that glutaronitrile assumes different conformations in the complexes, providing insight into the coordination chemistry of these metal halides with dinitriles.
科学研究应用
-
Organic Synthesis
- Glutaronitrile is used in the preparation of dicarbonyl compounds .
- It’s involved in the aldoxime–nitrile pathway, which is one of the important routes of carbon and nitrogen metabolism in many life forms and a key interface for plant–microbe interactions .
- It’s used in the synthesis of cadaverine, a colorless viscous fuming liquid with a special odor, also known as 1,5-diaminopentane, 1,5-pentanediamine and pentamethylene diamine .
-
Pharmaceuticals
-
Biocatalysis
-
High Energy/Power Li-ion Batteries
-
Preparation of Zinc Glutarate
-
Regioselective Nitrilase
- Glutaronitrile is used in regioselective nitrilase-mediated biocatalysis reactions .
- It’s used in the synthesis of a series of high-value fine chemicals and pharmaceuticals .
- Carbon chain lengths and substituent group positions of substrates are found to be two crucial factors in affecting regioselectivity of nitrilase .
-
Green Chemical and Biological Synthesis of Cadaverine
- Glutaronitrile is used in the green chemical and biological synthesis of cadaverine .
- Cadaverine can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield .
- It can also be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .
- Cadaverine can be used as an important monomer to develop a series of high value-added products with commercial prospects .
-
Hydrolysis of Glutaronitrile
- Glutaronitrile is used in hydrolysis reactions .
- Regioselective nitrilases could hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, which are virtually impossible by chemical hydrolysis .
- For example, Cohen et al. investigated the hydrolysis of glutaronitrile and the results indicated that CCBA was the final product with a yield of 71% after an 18-h reaction .
-
Renewable Polymers
- Glutaronitrile is used in the synthesis of renewable polymers .
- Much attention is focused on the renewable polymers made by cadaverine, such as polyamide, polyurethane, and polyurea .
- Among them, high-performance polyamide nylon 5X materials (for example, nylon 52, 5T, 54, 56, 510, 516 or 518, and so on) have excellent properties in terms of mechanical strength, air permeability, moisture absorption, and flame retardancy, and can be used in many important fields such as chemical fibers and engineering plastics .
-
Synthesis of Pentamethylene Diisocyanate (PDI)
安全和危害
Glutaronitrile is labelled as a danger according to GHS labelling. The hazard statements include H301, H312, H332 which indicate that it is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
属性
IUPAC Name |
pentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOMUSMDRMJOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060266 | |
| Record name | Pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutaronitrile | |
CAS RN |
544-13-8 | |
| Record name | Glutaronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaronitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedinitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutaronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTARONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZI68F3CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



